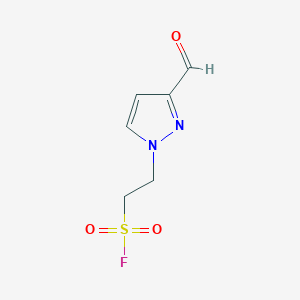
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H7FN2O3S and a molecular weight of 206.19 g/mol . This compound features a pyrazole ring substituted with a formyl group and an ethane sulfonyl fluoride moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-formyl-1H-pyrazole with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions. The formyl group can also participate in various chemical reactions, further expanding its utility in research and development .
Comparación Con Compuestos Similares
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride can be compared with other similar compounds, such as:
2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonyl fluoride group, which affects its reactivity and applications.
3-formyl-1H-pyrazole: This compound lacks the ethane sulfonyl fluoride moiety, making it less versatile in certain synthetic applications.
Ethane-1-sulfonyl fluoride: This compound lacks the pyrazole ring, limiting its use in heterocyclic chemistry.
Propiedades
Fórmula molecular |
C6H7FN2O3S |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-(3-formylpyrazol-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H7FN2O3S/c7-13(11,12)4-3-9-2-1-6(5-10)8-9/h1-2,5H,3-4H2 |
Clave InChI |
BSEFPCGYNWEHNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C=O)CCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


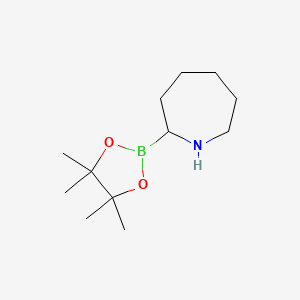
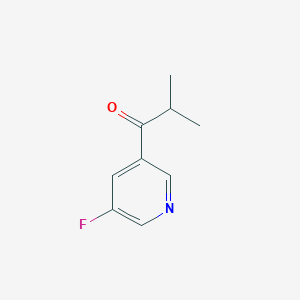
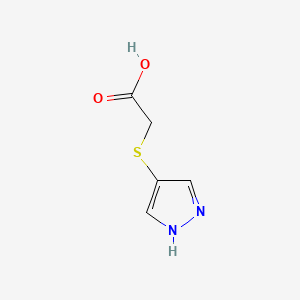
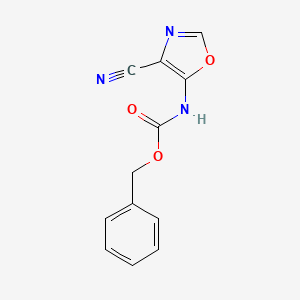
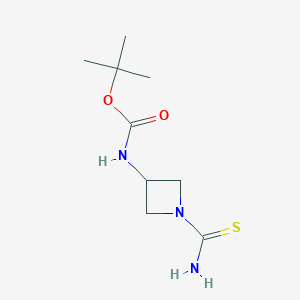
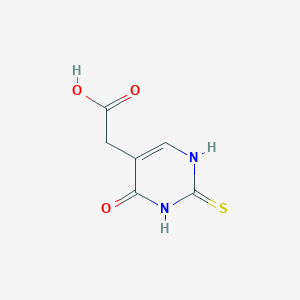
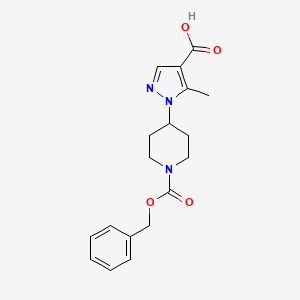
![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
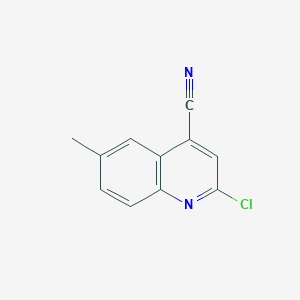
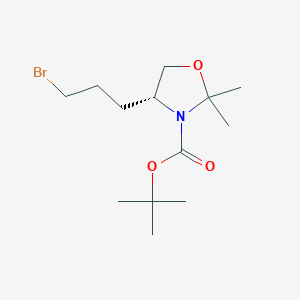
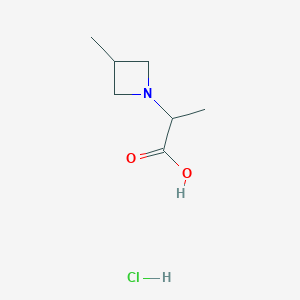
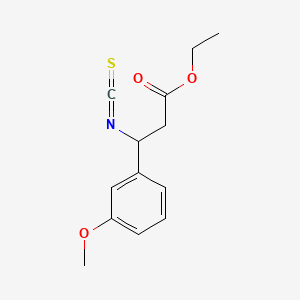
![Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)
